1-(3-Oxo-1,3-diphenylpropyl)-3-phenylthiourea
Overview
Description
1-(3-Oxo-1,3-diphenylpropyl)-3-phenylthiourea is an organic compound characterized by its unique structure, which includes a thiourea group attached to a 3-oxo-1,3-diphenylpropyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Oxo-1,3-diphenylpropyl)-3-phenylthiourea typically involves the reaction of 3-oxo-1,3-diphenylpropyl chloride with phenylthiourea under basic conditions. The reaction is carried out in a suitable solvent such as toluene or dichloromethane, and a base like triethylamine is used to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1-(3-Oxo-1,3-diphenylpropyl)-3-phenylthiourea undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated phenyl derivatives.
Scientific Research Applications
1-(3-Oxo-1,3-diphenylpropyl)-3-phenylthiourea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 1-(3-Oxo-1,3-diphenylpropyl)-3-phenylthiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound can interact with enzymes and receptors, modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Oxo-1,3-diphenylpropyl)malonic acid diethyl ester
- 2-(3-Oxo-1,3-diphenylpropyl)cyclopentan-1-one
- (3-Oxo-1,3-diphenylpropyl)phosphonic acid
Uniqueness
1-(3-Oxo-1,3-diphenylpropyl)-3-phenylthiourea is unique due to the presence of both a thiourea group and a 3-oxo-1,3-diphenylpropyl moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from similar compounds .
Properties
IUPAC Name |
1-(3-oxo-1,3-diphenylpropyl)-3-phenylthiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2OS/c25-21(18-12-6-2-7-13-18)16-20(17-10-4-1-5-11-17)24-22(26)23-19-14-8-3-9-15-19/h1-15,20H,16H2,(H2,23,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZPGFXOUOTRAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)NC(=S)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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